2-(3-Aminophenyl)-3-methylbutanoic acid
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Overview
Description
2-(3-Aminophenyl)-3-methylbutanoic acid is an organic compound that features an aminophenyl group attached to a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between 3-aminophenylboronic acid and a suitable methylbutanoic acid derivative under catalytic conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-3-methylbutanoic acid may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro-2-(3-aminophenyl)-3-methylbutanoic acid.
Reduction: 2-(3-Aminophenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Aminophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism by which 2-(3-Aminophenyl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-2-propenoic acid: Shares a similar aminophenyl group but differs in the backbone structure.
M-Aminophenylboronic Acid: Contains an aminophenyl group and boronic acid functionality.
Uniqueness
2-(3-Aminophenyl)-3-methylbutanoic acid is unique due to its specific combination of an aminophenyl group with a methylbutanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-aminophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,12H2,1-2H3,(H,13,14) |
InChI Key |
BXJHGCNKBQSDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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